molecular formula C5H9NOS B1266595 4-(Methylsulfinyl)butanenitrile CAS No. 61121-65-1

4-(Methylsulfinyl)butanenitrile

Cat. No.: B1266595
CAS No.: 61121-65-1
M. Wt: 131.2 g/mol
InChI Key: XCDBAGVWCGHEFB-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)butanenitrile is an organic compound with the molecular formula C5H9NOS. It is a nitrile derivative characterized by the presence of a methylsulfinyl group attached to the butanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfinyl)butanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent extraction, purification using gel filtration chromatography, and high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfinyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)butanenitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Methylsulfinyl)butanenitrile can be compared with other similar compounds, such as:

  • 1-Isothiocyanato-3-(methylsulfinyl)propane (IMSP)
  • 1-Isothiocyanato-4-(methylsulfinyl)butane (IMSB)
  • 5-(Methylsulfinyl)pentanenitrile (MSPN)

These compounds share structural similarities but differ in their specific functional groups and chain lengths, which can influence their chemical properties and applications .

Properties

IUPAC Name

4-methylsulfinylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-8(7)5-3-2-4-6/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBAGVWCGHEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304928
Record name 4-(Methylsulfinyl)butanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61121-65-1
Record name 4-(Methylsulfinyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61121-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfinyl)butanenitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC321800
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321800
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Record name 4-(Methylsulfinyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfinylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4-(METHYLSULFINYL)BUTANENITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of purifying compounds like MSBN from natural sources?

A: Isolating and purifying compounds like MSBN from natural sources like broccoli and Lesquerella fendleri seeds is crucial for several reasons []:

    Q2: How does the purification process described in the research isolate MSBN?

    A: The research details a multi-step purification process for MSBN and related compounds []:

      Q3: How is the purity and identity of the isolated MSBN confirmed?

      A: The researchers employed a combination of analytical techniques to ensure the purity and confirm the identity of the isolated MSBN []:

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